Maltodextrin is a complex carbohydrate composed of D-glucose units linked primarily by α-1,4-glycosidic bonds [, ]. It is produced through the partial hydrolysis of starch, typically from sources like corn, rice, potato, or tapioca [, ]. Classified as a polysaccharide, it exhibits a dextrose equivalent (DE) value ranging from 3 to 20, reflecting the extent of starch hydrolysis [, , ]. A higher DE value indicates a greater degree of hydrolysis, resulting in shorter glucose chains and increased sweetness [, , ].
Maltodextrin is classified as a carbohydrate and falls under the category of oligosaccharides. It is produced by the enzymatic hydrolysis of starch using enzymes such as alpha-amylase and glucoamylase. The classification can also be based on its DE value:
The synthesis of maltodextrin involves several key steps:
Maltodextrin consists of glucose units linked by glycosidic bonds. Its molecular structure can be represented as a linear chain of glucose molecules connected primarily by alpha-1,4-glycosidic bonds, with occasional branching points at alpha-1,6-glycosidic bonds. The average degree of polymerization varies depending on the source and processing conditions.
Maltodextrin can undergo various chemical reactions including:
The oxidation process involves controlling parameters such as temperature, pH, and concentration of reactants to achieve desired properties in the oxidized product.
Maltodextrin acts primarily as a carbohydrate source in biological systems. In humans, it is rapidly digested and absorbed due to its short-chain structure, providing quick energy. In microbial metabolism, maltodextrins are utilized by various bacteria through specific transport systems that facilitate their uptake and subsequent enzymatic breakdown.
In studies involving Escherichia coli, maltodextrins were shown to be metabolized effectively, indicating their utility in both laboratory and industrial applications .
Thermogravimetric analysis shows that maltodextrin decomposes at higher temperatures (above 200 °C), indicating its thermal stability within typical processing ranges .
Maltodextrin has diverse applications across various fields:
Maltodextrin consists of D-glucose units primarily linked via α(1→4) glycosidic bonds, forming linear or branched chains. Its general molecular formula is C₆ₙH₁₀ₙ₊₂O₅ₙ₊₁, with a variable molar mass dependent on the chain length. The polymer backbone resembles a fragmented amylopectin structure, lacking the extensive branching of native starch [1] [5].
Key structural features include:
Two distinct families exist:
Table 1: Structural Comparison of Maltodextrin Types
Property | Digestible Maltodextrin | Resistant Maltodextrin |
---|---|---|
Glycosidic Bonds | Predominantly α(1→4) | Mixed (α/β, 1→2/1→6) |
Molecular Weight | Variable (DP 3–17) | ~2,000 Da |
Caloric Value | 4 kcal/g | 0–2 kcal/g |
Functional Role | Energy source, thickener | Prebiotic, fiber source |
Maltodextrin manufacturing involves starch breakdown via hydrolysis, with methods tailored to achieve target dextrose equivalent (DE) and functional properties.
Acid Hydrolysis:
Enzymatic Hydrolysis:
Post-hydrolysis steps include neutralization, filtration, decolorization, and spray-drying to form powders [1] [6]. Resistant maltodextrins undergo additional pyrolysis or enzymatic modifications to introduce digestion-resistant linkages [1] [3].
Table 2: Production Parameters for Maltodextrin Synthesis
Method | Catalyst | Temperature | Time | Key Output |
---|---|---|---|---|
Acid Hydrolysis | HCl (2.2 M) | 90–110°C | 1–3 h | DE 9–12, variable DP |
Enzymatic | α-Amylase | 85–105°C | 10–30 min | DE 13–17, controlled DP |
Pyrodextrinization | Acid + Heat | 110–140°C | 1–4 h | Resistant maltodextrin (DE<10) |
Maltodextrin properties vary significantly with starch source, impacting functionality in end products:
Imparts smooth mouthfeel and inhibits crystallization [4] [6].
Potato Maltodextrin:
Forms thermoreversible gels at >20% concentration; ideal for fat replacement in mayonnaise and cheeses [4].
Tapioca Maltodextrin:
Converts oils into powders (e.g., N-Zorbit® M); used in flavor encapsulation [6].
Wheat Maltodextrin:
Table 3: Functional Properties by Botanical Source
Source | DE Range | Key Functional Property | Primary Applications |
---|---|---|---|
Corn | 5–20 | Low viscosity, high solubility | Sports drinks, baked goods |
Potato | ≤5 | High gel strength, low retrogradation | Imitation cheese, sauces |
Tapioca | 15–20 | Oil absorption, powder formation | Flavor powders, low-fat spreads |
Wheat | 10–15 | Fiber-matrix formation | Meat products, emulsion stabilization |
Dextrose Equivalence (DE) quantifies reducing sugars relative to dextrose (glucose), defining maltodextrin functionality:
Functional Implications:
Degree of Polymerization (DP) directly impacts:
Table 4: DE-DP Correlation and Functional Attributes
DE Range | DP Range | Sweetness | Viscosity | Applications |
---|---|---|---|---|
3–5 | 24–40 | Very low | High | Gelling agents, fat substitutes |
10–15 | 8–12 | Low | Medium | Infant formula, thickeners |
16–20 | 6–8 | Moderate | Low | Flavor encapsulation, sports nutrition |
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